4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide
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Description
4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C33H33F3N4O3S and its molecular weight is 622.71. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of novel pyrazolo[3,4-d]pyrimidine derivatives, some of which share structural motifs with the queried compound, were synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential utility in developing new antimicrobial agents (Holla et al., 2006).
Antitumor Applications
Research on quinazolin-4-one derivatives, similar to the compound , has demonstrated potential antitumor properties. For instance, the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, aimed to increase its aqueous solubility for in vivo evaluation, with some derivatives showing significantly higher cytotoxicity than CB30865 itself (Bavetsias et al., 2002).
Antiviral Applications
Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. The microwave-assisted synthesis led to compounds with selective inhibitory effects on influenza A and other significant viral threats, indicating the potential for such compounds in antiviral drug development (Selvam et al., 2007).
Properties
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33F3N4O3S/c34-33(35,36)25-9-6-10-26(19-25)38-29(41)21-44-32-39-28-12-5-4-11-27(28)31(43)40(32)20-23-13-15-24(16-14-23)30(42)37-18-17-22-7-2-1-3-8-22/h1-12,19,23-24H,13-18,20-21H2,(H,37,42)(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGNCAPBYKBRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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